

# Application Notes and Protocols for PND-1186 in 3D Cell Culture Models

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## Compound of Interest

Compound Name: PND-1186

Cat. No.: B1684527

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**PND-1186** (also known as VS-4718) is a potent and selective, reversible inhibitor of Focal Adhesion Kinase (FAK) with a 50% inhibitory concentration (IC<sub>50</sub>) of 1.5 nM in vitro.[1][2][3][4][5] In cellular assays, specifically in breast carcinoma cells, the IC<sub>50</sub> for inhibition of FAK autophosphorylation at Tyr-397 is approximately 100 nM.[1][3][4][6][7] FAK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways associated with cell adhesion, migration, proliferation, and survival.[8][9][10] Elevated FAK expression and activity are often correlated with tumor progression and metastasis.[7][9][11]

A significant characteristic of **PND-1186** is its enhanced efficacy in three-dimensional (3D) cell culture environments compared to traditional two-dimensional (2D) monolayers.[1][7] While having limited effects on the proliferation of adherent cells, **PND-1186** effectively induces apoptosis in cancer cells grown as spheroids or in soft agar.[1][7][12] This selective activity is attributed to the inhibition of a FAK-p130Cas survival signaling pathway that is specifically activated in 3D tumor microenvironments.[1] These properties make **PND-1186** a valuable tool for investigating cancer biology in more physiologically relevant 3D models and a promising candidate for anti-cancer therapy.[1][13]

These application notes provide detailed protocols for the use of **PND-1186** in 3D cell culture models, including spheroid formation, drug treatment, and various downstream assays to evaluate its therapeutic potential.

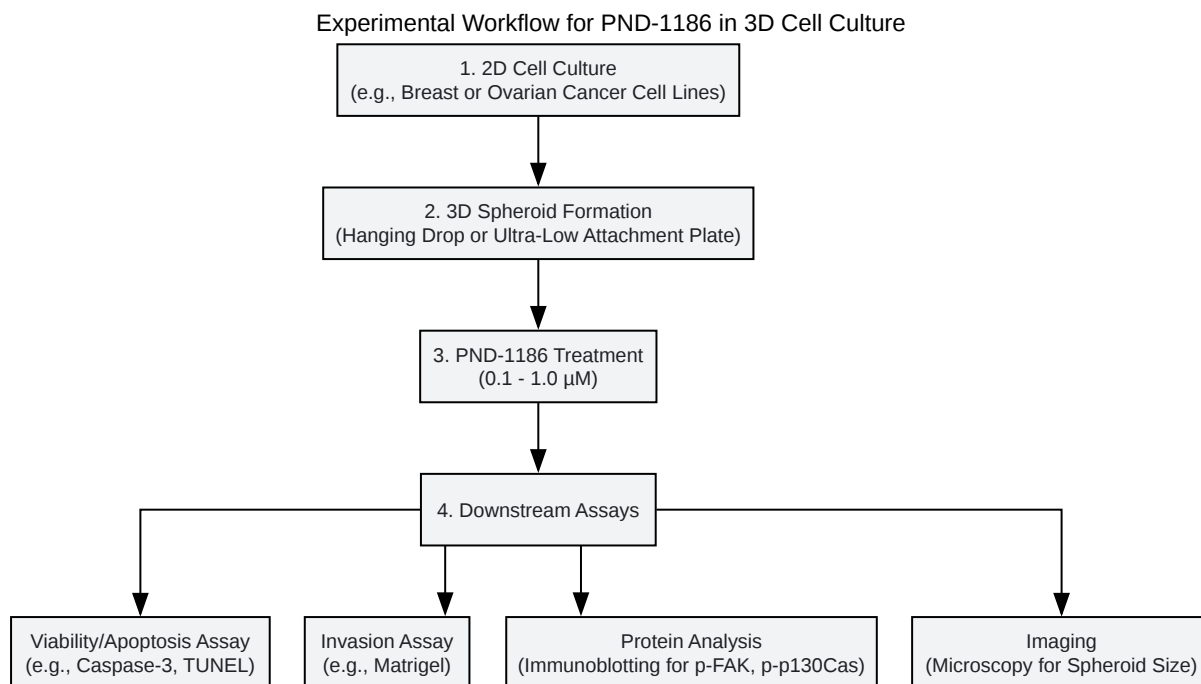
## Data Presentation: Efficacy of PND-1186

Parameter	Value	Cell Line/System	Reference
In Vitro IC50	1.5 nM	Recombinant FAK	[1][2][3][4][5]
Cellular IC50 (FAK pY397)	~100 nM	Breast Carcinoma Cells	[1][3][4][6][7]
Effective Apoptotic Concentration (3D)	0.1 µM	4T1 Breast Carcinoma, ID8 Ovarian Carcinoma	[1][7]
Effect on Spheroid Size (72h)	~3-fold reduction at 0.1 µM	4T1 Breast Carcinoma Spheroids	[1]
Maximal Spheroid Size Reduction	0.2 µM	4T1 Breast Carcinoma Spheroids	[1]
Effect on Cell Motility	Dose-dependent inhibition (~60% at 0.4 µM)	4T1 Breast Carcinoma Cells	[1]

## Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the FAK signaling pathway targeted by **PND-1186** and a general experimental workflow for its application in 3D cell culture models.

Caption: FAK signaling pathway and its inhibition by **PND-1186**.



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Caption: A typical experimental workflow for studying **PND-1186**.

## Experimental Protocols

### Protocol 1: 3D Spheroid Formation

This protocol describes two common methods for generating 3D tumor spheroids.

#### Method A: Hanging Drop Method

This method is cost-effective and results in uniformly sized spheroids.

Materials:

- Cancer cell line of interest (e.g., 4T1, ID8)

- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- 100 mm Petri dish
- Micropipettes and sterile tips

Procedure:

- Culture cells in a 2D monolayer to 80-90% confluency.
- Wash cells with PBS and detach using Trypsin-EDTA.
- Neutralize trypsin with complete medium and prepare a single-cell suspension.
- Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in fresh medium.
- Count the cells and adjust the concentration to  $1.25 \times 10^5$  cells/mL.
- Add 5-7 mL of sterile PBS to the bottom of a 100 mm Petri dish to create a hydration chamber.
- Invert the lid of the Petri dish and carefully pipette 20  $\mu$ L drops of the cell suspension onto the inner surface of the lid (this will yield approximately 2,500 cells per drop). Ensure drops are spaced sufficiently to prevent merging.
- Carefully place the lid back onto the Petri dish.
- Incubate at 37°C in a humidified 5% CO<sub>2</sub> incubator for 48-72 hours, or until spheroids have formed.

Method B: Ultra-Low Attachment (ULA) Plates

This method is suitable for higher throughput applications.

**Materials:**

- Cancer cell line of interest
- Complete cell culture medium
- PBS
- Trypsin-EDTA
- 96-well or 384-well round-bottom ultra-low attachment plates
- Multichannel pipette

**Procedure:**

- Prepare a single-cell suspension as described in Method A, steps 1-4.
- Count the cells and adjust the concentration to achieve the desired number of cells per well (e.g., 2,000 - 5,000 cells) in a volume of 100  $\mu$ L for a 96-well plate.
- Using a multichannel pipette, dispense 100  $\mu$ L of the cell suspension into each well of the ULA plate.
- Centrifuge the plate at 100-200 x g for 5-10 minutes to facilitate cell aggregation at the bottom of the well.
- Incubate at 37°C in a humidified 5% CO<sub>2</sub> incubator for 48-72 hours to allow for spheroid formation.

## Protocol 2: PND-1186 Treatment of 3D Spheroids

**Materials:**

- **PND-1186** (VS-4718)
- DMSO (for stock solution)
- Complete cell culture medium

- Pre-formed 3D spheroids

#### Procedure:

- Prepare a stock solution of **PND-1186** in DMSO (e.g., 10 mM). Store at -20°C.
- On the day of the experiment, dilute the **PND-1186** stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.1 µM, 0.2 µM, 0.5 µM, 1.0 µM). Prepare a vehicle control with the same final concentration of DMSO.
- For ULA plates, carefully remove 50 µL of the existing medium from each well and add 50 µL of the medium containing **PND-1186** or vehicle control.
- For hanging drops, spheroids can be carefully transferred to a ULA plate for treatment.
- Incubate the treated spheroids for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO<sub>2</sub> incubator.

## Protocol 3: Downstream Assays for Spheroid Analysis

### A. Spheroid Size and Morphology Assessment

#### Procedure:

- At desired time points post-treatment, capture images of the spheroids using an inverted microscope with a camera.
- Measure the diameter or area of the spheroids using image analysis software (e.g., ImageJ).
- Calculate the average spheroid size for each treatment group and compare it to the vehicle control.

### B. Cell Viability Assay (Resazurin-based)

#### Procedure:

- Prepare a resazurin stock solution.

- At the end of the treatment period, add resazurin solution to each well to a final concentration of 10% of the total volume.
- Incubate for 2-4 hours at 37°C.
- Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) using a plate reader.
- Normalize the fluorescence readings to the vehicle control to determine the percentage of viable cells.

#### C. Apoptosis Assay (Caspase-3/7 Activity)

##### Procedure:

- Use a commercially available Caspase-Glo® 3/7 3D Assay kit.
- Allow the plate containing spheroids and the assay reagent to equilibrate to room temperature.
- Add the Caspase-Glo® 3/7 reagent to each well in a 1:1 ratio with the culture medium volume.
- Mix gently on a plate shaker for 5-10 minutes.
- Incubate at room temperature for 30-60 minutes.
- Measure the luminescence using a plate reader.
- An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

#### D. 3D Invasion Assay

##### Materials:

- Basement membrane extract (e.g., Matrigel®)
- Serum-free medium
- Complete medium (as a chemoattractant)

- 24-well plate with 8  $\mu$ m pore size inserts

Procedure:

- Thaw Matrigel® on ice overnight.
- Coat the upper chamber of the inserts with a thin layer of Matrigel® and allow it to solidify at 37°C for 30-60 minutes.
- Treat pre-formed spheroids with **PND-1186** or vehicle control for a specified duration.
- Place one treated spheroid into the upper chamber of each insert in serum-free medium.
- Add complete medium to the lower chamber as a chemoattractant.
- Incubate for 24-48 hours.
- Fix and stain the cells that have invaded through the Matrigel® and the membrane.
- Image and quantify the number of invaded cells.

E. Immunoblotting

Procedure:

- Collect spheroids from each treatment group (pooling may be necessary).
- Wash with ice-cold PBS.
- Lyse the spheroids in RIPA buffer containing protease and phosphatase inhibitors. Mechanical disruption (e.g., sonication or passing through a fine-gauge needle) may be required.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate.
- Perform SDS-PAGE and transfer proteins to a PVDF membrane.



- Probe the membrane with primary antibodies against p-FAK (Y397), total FAK, p-p130Cas, total p130Cas, and a loading control (e.g.,  $\beta$ -actin).
- Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

By following these detailed protocols, researchers can effectively utilize **PND-1186** to investigate FAK signaling and its therapeutic potential in physiologically relevant 3D cell culture models.

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